7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid
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Overview
Description
7-Ethyl-1,4-dioxaspiro[45]decane-7-carboxylic acid is a spiro compound characterized by a unique structure that includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid typically involves the reaction of ethyl cyclohexanone with ethylene glycol under acidic conditions to form the dioxaspiro ring. The carboxylic acid group is introduced through subsequent oxidation reactions .
Industrial Production Methods: This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other derivatives.
Substitution: The dioxaspiro ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .
Comparison with Similar Compounds
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Cyclohexanone ethylene ketal
- 1,4-Dioxa-8-azaspiro[4.5]decane
Comparison: Compared to similar compounds, 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid is unique due to the presence of the ethyl group and the specific positioning of the carboxylic acid group.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
7-ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-2-10(9(12)13)4-3-5-11(8-10)14-6-7-15-11/h2-8H2,1H3,(H,12,13) |
InChI Key |
CWNPXONGDWNOAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC2(C1)OCCO2)C(=O)O |
Origin of Product |
United States |
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